![molecular formula C24H23N3O6 B2443374 N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide CAS No. 872856-90-1](/img/structure/B2443374.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Antidepressant Potential
Compounds targeting the serotonin receptors and NMDA receptors are extensively studied for their neuroprotective and antidepressant properties. For instance, selective 5-hydroxytryptamine (HT)1B antagonists have been investigated for their utility in treating anxiety and affective disorders due to their modulatory effects on serotonin pathways (Hudzik et al., 2003). Similarly, antagonists of the GluN2B-subtype of NMDA receptors offer a protective role in chronic neurological diseases by potentially mitigating excitotoxicity, a harmful process implicated in conditions like Alzheimer's disease and stroke (Wen-wu Liu et al., 2020).
Synaptic Transmission Modulation
The modulation of synaptic transmission through the influence on neurotransmitter systems offers another area of research application. For example, the effects of MDMA on cerebral dopaminergic, serotonergic, and cholinergic neurons highlight the complex interplay between these neurotransmitter systems and their contributions to mood, cognition, and neuroplasticity (Gudelsky & Yamamoto, 2008). Given the structural motifs present in "N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide," similar modulation of synaptic transmission could be a conceivable research direction.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without knowledge of the specific targets, it is difficult to predict the exact pathways that would be affected. Given the compound’s structure, it is possible that it could interfere with pathways involving similar structures .
Pharmacokinetics
The presence of the morpholine ring and the benzodioxole group in the compound suggests that it may have good bioavailability and could be metabolized by various enzymes in the body .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups in its structure .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c28-22(26-7-9-31-10-8-26)14-27-13-18(17-3-1-2-4-19(17)27)23(29)24(30)25-12-16-5-6-20-21(11-16)33-15-32-20/h1-6,11,13H,7-10,12,14-15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMJTMLVNRJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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